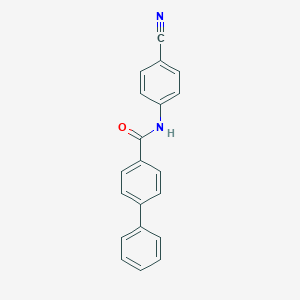
N-(4-cyanophenyl)-4-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-4-phenylbenzamide: is an organic compound that features a biphenyl structure with a carboxamide group and a cyanophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-phenylbenzamide typically involves the reaction of 4-cyanophenylamine with 4-biphenylcarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-cyanophenyl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the cyanophenyl group
Applications De Recherche Scientifique
N-(4-cyanophenyl)-4-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors .
Mécanisme D'action
The mechanism of action of N-(4-cyanophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-cyanophenyl)glycine
- N-(4-cyanophenyl)thiourea
- 4-cyanophenyl-4’-n-octylbenzoate
Uniqueness
N-(4-cyanophenyl)-4-phenylbenzamide stands out due to its unique biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, specific reactivity, and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C20H14N2O |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
N-(4-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-6-12-19(13-7-15)22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,(H,22,23) |
Clé InChI |
YORGAZALAHCVHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


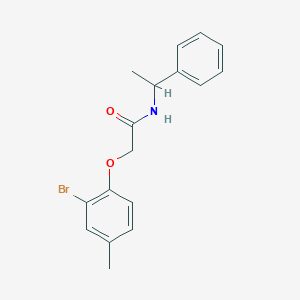
![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![2-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326220.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
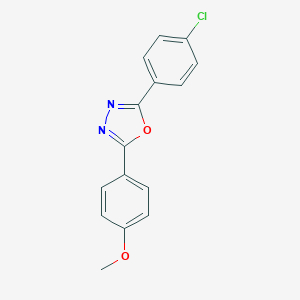
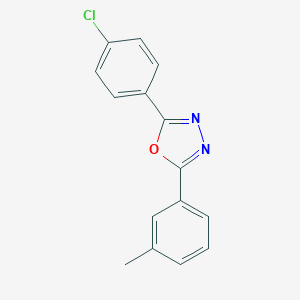

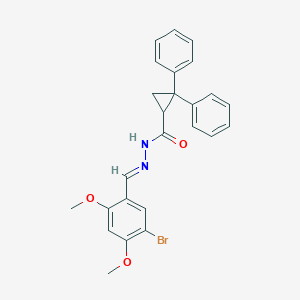

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B326235.png)
![5-[({4'-[(3-Hydroxy-4-methoxybenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-2-methoxyphenol](/img/structure/B326236.png)
![4-bromo-N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]benzohydrazide](/img/structure/B326239.png)
